LFM-A13 is a synthetic analog of Leflunomide's (CAS 75706-12-6) active metabolite (LFM) [, , ]. It's classified as a tyrosine kinase inhibitor, specifically targeting Bruton's Tyrosine Kinase (BTK) [, , , , , ]. This selectivity makes it a valuable tool in scientific research, particularly in the fields of oncology and immunology.
X-ray crystallography reveals that LFM-A13 adopts a near-planar conformation, facilitated by an intramolecular hydrogen bond between the hydroxyl group and the amide carbonyl group [, ]. The dihedral angle between the phenyl ring and the plane formed by the N-C-C=C-CH3 group is reported as 8.2 (6)° [, ]. This planar conformation is further stabilized by weak intermolecular hydrogen bonding between the hydroxyl group and the amide carbonyl oxygen of adjacent molecules in the crystal lattice [, ].
LFM-A13 functions as a potent and selective inhibitor of BTK [, , , , , ]. BTK plays a crucial role in B cell receptor signaling, making LFM-A13 a potential therapeutic agent for B cell malignancies and autoimmune diseases. Although the exact binding interactions are not detailed in the abstracts, the structural analysis suggests potential hydrogen bonding and hydrophobic interactions with the BTK active site.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2